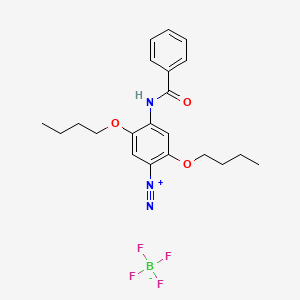

4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate

Description

4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate is a diazonium salt characterized by a benzoylamino group at position 4, two butoxy groups at positions 2 and 5, and a diazonium tetrafluoroborate (BF₄⁻) counterion. Diazonium salts are widely utilized in organic synthesis for aryl coupling reactions, surface functionalization, and polymerization initiation due to their electrophilic aryl radical generation under mild conditions .

Structure

3D Structure of Parent

Properties

CAS No. |

85099-30-5 |

|---|---|

Molecular Formula |

C21H26BF4N3O3 |

Molecular Weight |

455.3 g/mol |

IUPAC Name |

4-benzamido-2,5-dibutoxybenzenediazonium;tetrafluoroborate |

InChI |

InChI=1S/C21H25N3O3.BF4/c1-3-5-12-26-19-15-18(24-22)20(27-13-6-4-2)14-17(19)23-21(25)16-10-8-7-9-11-16;2-1(3,4)5/h7-11,14-15H,3-6,12-13H2,1-2H3;/q;-1/p+1 |

InChI Key |

WYQKIWNFYBKSBJ-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCCCC)[N+]#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Benzoylamino)-2,5-dibutoxybenzene

-

- 4-Aminophenol

- Benzoyl chloride

- Butyl bromide or butyl iodide (for butoxylation)

- Base (e.g., pyridine or triethylamine)

- Solvent (e.g., dichloromethane or acetone)

-

- Benzoylation: 4-Aminophenol is reacted with benzoyl chloride in the presence of a base to form 4-(benzoylamino)phenol. This step selectively acylates the amino group, protecting it for subsequent reactions.

- Alkylation: The phenolic hydroxyl groups at the 2- and 5-positions are alkylated with butyl halides under basic conditions to form the dibutoxy substituents. This is typically done using potassium carbonate or sodium hydride as a base in a polar aprotic solvent.

- Purification: The product is purified by recrystallization or chromatography.

Diazotization to Form the Diazonium Salt

-

- Sodium nitrite (NaNO2)

- Acid (commonly tetrafluoroboric acid, HBF4, or hydrochloric acid followed by tetrafluoroborate salt)

- Low temperature (0–5 °C) to stabilize the diazonium intermediate

-

- The 4-(benzoylamino)-2,5-dibutoxybenzene is dissolved in an acidic aqueous medium cooled to 0–5 °C.

- Sodium nitrite solution is added slowly to generate nitrous acid in situ, which reacts with the aromatic amine to form the diazonium salt.

- To stabilize the diazonium salt, tetrafluoroboric acid is added, precipitating the diazonium tetrafluoroborate salt as a solid.

- The solid is filtered, washed with cold solvent, and dried under vacuum.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Benzoylation | Room temperature, inert atmosphere | Use of base to neutralize HCl byproduct |

| Alkylation | Reflux in polar aprotic solvent | Excess alkyl halide ensures complete substitution |

| Diazotization | 0–5 °C, acidic aqueous medium | Temperature control critical for stability |

| Salt Formation | Addition of HBF4 at low temperature | Precipitates stable diazonium tetrafluoroborate |

Research Findings and Analytical Data

- Stability: The tetrafluoroborate counterion significantly enhances the stability of the diazonium salt compared to chloride or hexafluorophosphate analogs, making it suitable for storage and handling in synthetic applications.

- Reactivity: The diazonium group is highly reactive in electrophilic aromatic substitution and coupling reactions, useful in dye synthesis and materials chemistry.

- Purity and Characterization: The compound is characterized by NMR (1H and 13C), IR spectroscopy, and elemental analysis to confirm the substitution pattern and diazonium formation.

- Yield: Typical overall yields for the diazonium salt range from 60% to 85%, depending on reaction scale and purification methods.

Comparative Table of Related Compounds and Preparation Notes

| Compound Name | Counterion | Key Differences in Preparation | Stability Notes |

|---|---|---|---|

| 4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate | Tetrafluoroborate | Diazotization with HBF4; butoxy groups introduced via alkylation | High stability, suitable for storage |

| 4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate | Hexafluorophosphate | Similar diazotization but with HPF6 | Slightly less soluble, different reactivity |

| 4-(Aminophenyl)-2,5-dimethoxybenzenediazonium chloride | Chloride | Methoxy groups instead of butoxy; chloride salt | Less stable, more reactive |

Chemical Reactions Analysis

Key Reaction Types

The compound exhibits reactivity typical of diazonium salts, including:

| Reaction Type | Mechanism | Key Features |

|---|---|---|

| Electrophilic Aromatic Substitution | The diazonium group acts as a leaving group, facilitating substitution with nucleophiles. | Common in coupling reactions (e.g., with phenols, amines, or aryl rings). |

| Decomposition | Thermally or photolytically unstable, releasing nitrogen gas and forming aryl radicals. | Requires controlled conditions to prevent premature decomposition. |

| Nucleophilic Aromatic Substitution | The benzoylamino group may direct substitution patterns due to electron-withdrawing effects. | Substituent effects influence regioselectivity. |

Reaction Mechanisms

-

Nucleophilic Attack : The diazonium group ([N+]#N) is highly electrophilic, reacting with nucleophiles (e.g., water, alcohols, or amines) to form substituted aromatic compounds.

-

Coupling Reactions : Common in dye synthesis, where the diazonium salt reacts with aromatic or aliphatic compounds to form azo dyes.

Comparative Reactivity

The compound’s reactivity differs from structurally similar diazonium salts due to its substituents:

Scientific Research Applications

Organic Synthesis

4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate serves as a reagent in organic synthesis, particularly in the formation of azo compounds and fluorinated derivatives. It can participate in:

- Substitution Reactions: The diazonium group can be replaced by nucleophiles such as halides or hydroxides.

- Coupling Reactions: It is utilized in azo coupling reactions to form azo dyes, which are significant in dye production.

Biological Applications

This compound has potential applications in biological research due to its ability to form stable azo dyes, which can be used for labeling and detecting biomolecules. This property is particularly useful in:

- Diagnostic Imaging: The stable azo dyes formed can be utilized in imaging techniques.

- Biomolecular Studies: It aids in tracking interactions between biomolecules.

Pharmaceutical Developments

Research into the use of this compound in drug development is ongoing. Its ability to form reactive intermediates makes it a candidate for:

- Drug Design: Investigating potential therapeutic applications based on its reactivity.

- Targeted Drug Delivery Systems: Exploring its use in creating compounds that can selectively target specific biological pathways.

Industrial Applications

In industry, this compound is utilized for producing dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for:

- Dye Manufacturing: Contributing to the production of various colorants.

- Pigment Formulation: Used in creating pigments for paints and coatings.

Key Reactions Include:

- Substitution Reactions: Involving halide salts or hydroxides under mild conditions.

- Reduction Reactions: Where reducing agents convert the diazonium group into amines.

- Coupling Reactions: With aromatic compounds to generate azo dyes.

Mechanism of Action

The mechanism of action of 4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl cations, during its chemical reactions. These intermediates can undergo various transformations, leading to the formation of new chemical bonds and products .

Molecular Targets and Pathways

Aryl Cations: Generated during the decomposition of the diazonium group, these cations are highly reactive and can participate in electrophilic substitution reactions.

Fluoride Transfer: The tetrafluoroborate anion can act as a fluoride donor in certain reactions, facilitating the formation of fluorinated products.

Comparison with Similar Compounds

2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate

- Structure: Replaces benzoylamino with a morpholinyl group (electron-donating N-heterocycle).

- Impact: The morpholinyl group increases electron density at the aromatic ring, stabilizing the diazonium ion and delaying decomposition. This enhances shelf life but reduces electrophilicity in coupling reactions compared to the benzoylamino variant .

- Toxicity : Classified as hazardous due to ingestion risks and cumulative exposure effects .

4-(Hydroxymethyl)benzenediazonium tetrafluoroborate

- Structure : Simpler structure with a hydroxymethyl (-CH₂OH) group at position 4.

- Biological Activity: Demonstrated carcinogenicity in mice (20% subcutaneous tumors and 12% skin tumors) at 50 µg/g doses, attributed to DNA alkylation by reactive intermediates .

- Reactivity: The hydroxymethyl group facilitates hydrolysis, making it less stable than the butoxy- and benzoylamino-substituted analogs .

4-(Dimethylamino)benzenediazonium tetrafluoroborate

- Structure: Features a dimethylamino (-N(CH₃)₂) group at position 4.

- Reactivity: The strong electron-donating dimethylamino group stabilizes the diazonium ion but reduces electrophilicity, limiting utility in aryl coupling. Primarily used in photochemical applications .

N-Triazinylammonium Tetrafluoroborates (e.g., DMTMM-BF₄)

- Structure: Contains a triazinylammonium core instead of benzoylamino.

- Application : High-efficiency peptide coupling reagent (80–100% yield) via "superactive ester" intermediates. Outperforms TBTU and HATU in solid-phase peptide synthesis (SPPS) due to faster reaction kinetics and reduced racemization .

- Comparison: The benzoylamino variant lacks direct evidence for peptide coupling but may exhibit similar activation mechanisms due to its electron-withdrawing substituent .

2,5-Diethoxy-4-(p-Tolylthio)benzenediazonium tetrafluoroborate

Analytical Methods

- HPLC Analysis: Morpholinyl-substituted analogs (e.g., 2,5-bis(1-methylethoxy)-4-morpholinyl variant) are analyzed via reverse-phase HPLC (acetonitrile/water/phosphate buffer, logP = 2.17). The benzoylamino analog’s higher logP (estimated >3) may require adjusted mobile-phase ratios .

- Mass Spectrometry : Phosphoric acid in mobile phases must be replaced with formic acid for MS compatibility .

Toxicity and Handling

- 4-(Benzoylamino) Analog: Expected to share hazards common to diazonium salts (e.g., explosive decomposition under heat or friction). The benzoylamino group may introduce additional toxicity via metabolic release of benzamide derivatives .

- Chlorinated Derivatives (e.g., 2-chloro-5-(4-chlorophenoxy)-4-diethylamino variant): Higher acute toxicity (GHS Category 1) due to halogen substituents, necessitating stringent PPE and ventilation .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Benzoylamino)-2,5-dibutoxybenzenediazonium tetrafluoroborate?

Methodological Answer: The synthesis typically involves diazotization of a substituted aniline precursor under controlled conditions. A general protocol includes:

Precursor Activation : Dissolve 4-(benzoylamino)-2,5-dibutoxyaniline in a chilled acidic medium (e.g., HCl/HBF₄).

Diazotization : Add sodium nitrite (NaNO₂) at 0–5°C to generate the diazonium intermediate.

Precipitation : Isolate the diazonium tetrafluoroborate salt by adding tetrafluoroboric acid (HBF₄) and cooling.

Purification : Recrystallize from anhydrous ethanol or acetone to enhance purity .

Key Considerations : Maintain low temperatures to prevent premature decomposition. Use inert atmospheres to avoid side reactions.

Q. How is the compound characterized structurally and chemically?

Methodological Answer:

Q. What are the stability and storage conditions for this compound?

Methodological Answer:

- Thermal Stability : Decomposes exothermically above 50°C; store at –20°C in amber glass under argon .

- Light Sensitivity : Degrades under UV/visible light due to diazonium group photolysis. Use light-protected containers.

- Moisture Sensitivity : Hydrolyzes in aqueous media, releasing N₂ gas. Handle in anhydrous solvents (e.g., dry DMF or THF) .

Advanced Research Questions

Q. How does this compound compare to other diazonium salts in peptide coupling applications?

Methodological Answer:

- Mechanistic Role : Acts as a coupling reagent via "superactive ester" intermediates, analogous to triazine-based reagents (e.g., DMTMM). The diazonium group enhances electrophilicity, facilitating carboxylate activation .

- Efficiency : Compared to HATU or TBTU, diazonium salts may offer faster coupling kinetics for sterically hindered amino acids (e.g., Aib-enriched peptides) with yields >85% .

- Limitations : Shorter half-life in solution requires immediate use post-activation.

Q. Can DFT modeling predict its reactivity in ionic liquid environments?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard Mitigation :

- PPE : Wear nitrile gloves, chemical goggles, and FFP3 respirators to prevent inhalation/contact.

- Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent toxic gas release .

- Toxicology : Chronic exposure risks include thyroid dysfunction (due to BF₄⁻ accumulation) and hematological effects (e.g., methemoglobinemia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.